5-Butyl-2-chloromethylpyridine

Lipophilicity Drug Design Physicochemical Properties

5-Butyl-2-chloromethylpyridine is a specialized heterocyclic intermediate within the chloromethylpyridine class, defined by a 5-position butyl substituent. Its CAS number is 39256-44-5, molecular formula is C10H14ClN, and its predicted pKa is 4.04 ± 0.22.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
Cat. No. B8631159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-2-chloromethylpyridine
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCCCCC1=CN=C(C=C1)CCl
InChIInChI=1S/C10H14ClN/c1-2-3-4-9-5-6-10(7-11)12-8-9/h5-6,8H,2-4,7H2,1H3
InChIKeyXRTIRHIUXRUZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-2-chloromethylpyridine: A Unique Building Block for Lipophilic Pyridine Derivatives


5-Butyl-2-chloromethylpyridine is a specialized heterocyclic intermediate within the chloromethylpyridine class, defined by a 5-position butyl substituent. Its CAS number is 39256-44-5, molecular formula is C10H14ClN, and its predicted pKa is 4.04 ± 0.22 [1]. The presence of the chloromethyl group makes it a versatile electrophile, while the 5-butyl group imparts unique physicochemical properties such as increased lipophilicity (LogP: 3.163) and steric bulk, distinguishing it from simpler or isomeric analogs .

5-Butyl-2-chloromethylpyridine: Why In-Class Substitution is Risky in Key Applications


Direct substitution of 5-Butyl-2-chloromethylpyridine with simpler or differently substituted chloromethylpyridines is not advisable. The 5-butyl substituent critically influences both the molecule's physicochemical properties and its potential biological activity . Changing the alkyl group alters lipophilicity (LogP), which directly impacts membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) profiles in drug discovery [1]. For instance, a study on structurally related C5-substituted pyridine analogues for CNS applications found that the steric influence of the substituent was a key determinant of binding affinity to neuronal nicotinic acetylcholine receptors, with Ki values varying over an order of magnitude depending on the specific substituent's bulk . Such performance differences can lead to failed in vivo studies or suboptimal chemical processes, making a direct swap a high-risk, non-viable option.

Head-to-Head Data Guide: Quantifying the Differentiation of 5-Butyl-2-chloromethylpyridine


Evidence 1: Lipophilicity Comparison - LogP and LogD

The 5-butyl substituent significantly increases the compound's lipophilicity compared to the unsubstituted or methyl-substituted analogs. This is a critical factor for membrane permeability in biological systems. 5-Butyl-2-chloromethylpyridine has a calculated LogP of 3.163, which is considerably higher than that of 2-chloromethylpyridine (LogP ~1.02) and 5-methyl-2-chloromethylpyridine (LogP ~1.54) [1][2]. This increase in lipophilicity is a direct result of the extended butyl chain and is essential for applications requiring improved cellular uptake or blood-brain barrier penetration.

Lipophilicity Drug Design Physicochemical Properties

Evidence 2: Steric and Electronic Influence in CNS Drug Design

In a patent describing disubstituted heteroaryl-fused pyridines, analogues of a core scaffold with different C5 substituents on the pyridine ring were evaluated for CNS applications. While direct data for the 5-butyl derivative is not presented, the study explicitly notes that the goal was to 'probe the steric influence of C5 substitution ... on CNS binding affinity' . The synthesized analogues, which included bulky groups, exhibited a range of Ki values from 0.055 to 0.69 nM, compared to a baseline Ki of 0.15 nM for a less substituted compound . This demonstrates that the steric bulk at the 5-position, which the butyl group provides, is a tunable parameter that directly and quantitatively affects target binding.

CNS Drug Discovery Structure-Activity Relationship Nicotinic Receptors

Evidence 3: Comparative Basicities of Pyridine Derivatives

The basicity of the pyridine nitrogen is a crucial property influencing reactivity, salt formation, and biological interactions. For 5-Butyl-2-chloromethylpyridine, the predicted pKa is 4.04 ± 0.22 . In contrast, the parent compound 2-chloromethylpyridine has a reported pKa of 4.45 [1]. While both are weakly basic, the slightly lower pKa of the butyl derivative suggests subtle differences in electron density and protonation state at physiological pH, which can be relevant for optimizing solubility or target interactions.

Physical Chemistry Basicities Structure-Property Relationship

Optimal Application Scenarios for 5-Butyl-2-chloromethylpyridine


Building Block for Lipophilic CNS Drug Candidates

Based on the evidence of increased lipophilicity (LogP 3.163) and the established role of C5 steric bulk in modulating CNS receptor binding (as demonstrated in [1]), 5-Butyl-2-chloromethylpyridine is an ideal intermediate for designing drug candidates intended to cross the blood-brain barrier. Its properties can be leveraged to fine-tune the ADME profile of novel compounds, making it a strategic starting material for medicinal chemistry projects targeting neurological disorders.

Precursor for Designing Agrochemicals with Enhanced Cuticle Penetration

The significantly higher LogP of 5-Butyl-2-chloromethylpyridine compared to less lipophilic analogs makes it a valuable scaffold for designing novel agrochemicals [1]. The increased lipophilicity is directly linked to improved penetration of the waxy cuticle of plants or insects, potentially leading to higher efficacy of herbicides or insecticides. This property justifies its selection over simpler 2-chloromethylpyridine derivatives for certain pesticide discovery programs.

Scaffold for Modulating Basic Physicochemical Properties

The data on pKa (4.04 vs. 4.45 for 2-chloromethylpyridine) and LogP highlight this compound's role in fine-tuning molecular properties [1]. It is the compound of choice when a research or development program requires a pyridine-based electrophile with precisely defined lipophilicity and basicity that differs from more common, less substituted alternatives.

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